molecular formula C18H18ClNO B1611932 4-Chloro-4'-pyrrolidinomethyl benzophenone CAS No. 742085-16-1

4-Chloro-4'-pyrrolidinomethyl benzophenone

Cat. No. B1611932
M. Wt: 299.8 g/mol
InChI Key: CMCXXQWYALMYCH-UHFFFAOYSA-N
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Description

“4-Chloro-4’-pyrrolidinomethyl benzophenone” is a chemical compound with the molecular formula C18H18ClNO1. It has a molecular weight of 299.7912.



Synthesis Analysis

The synthesis of “4-Chloro-4’-pyrrolidinomethyl benzophenone” involves several stages3:




Molecular Structure Analysis

The molecular structure of “4-Chloro-4’-pyrrolidinomethyl benzophenone” is represented by the formula C18H18ClNO1. The average mass is 299.795 Da and the monoisotopic mass is 299.107697 Da1.



Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-Chloro-4’-pyrrolidinomethyl benzophenone” have been described in the synthesis analysis section above3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-4’-pyrrolidinomethyl benzophenone” are not clearly mentioned in the available resources.


Scientific Research Applications

Antibacterial Activity of Schiff Base Metal Complexes

  • Application Summary: Schiff base metal complexes, including those derived from 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol, have been studied for their antibacterial activity . These complexes have been synthesized and tested in vitro for their bactericidal activity against both Gram-negative and Gram-positive bacteria .
  • Methods of Application: The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . The resulting Schiff base ligand was then used to synthesize metal (II) complexes in a methanolic medium .
  • Results/Outcomes: The metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand . This suggests potential applications in the development of new antibacterial agents.

Crystal Growth and Characterization

  • Application Summary: Crystals of 4-chloro 3-nitro benzophenone have been grown using both the conventional slow evaporation solution technique (SEST) and the Sankaranarayanan–Ramasamy (SR) method . These crystals were then characterized to assess their structural, lattice strain, and optical properties .
  • Methods of Application: The crystals were grown from acetone as a solvent medium . The grown crystals were then subjected to various characterization techniques, including Powder X-ray diffraction, UV-Visible spectroscopy, and HRXRD .
  • Results/Outcomes: The SR method resulted in crystals with better crystalline perfection and enhanced optical transparency compared to those grown by the SEST method . This could have implications for the development of devices requiring large, high-quality crystals.

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system4.


Future Directions

The future directions of “4-Chloro-4’-pyrrolidinomethyl benzophenone” are not clearly mentioned in the available resources.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

(4-chlorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO/c19-17-9-7-16(8-10-17)18(21)15-5-3-14(4-6-15)13-20-11-1-2-12-20/h3-10H,1-2,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCXXQWYALMYCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70582969
Record name (4-Chlorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70582969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-4'-pyrrolidinomethyl benzophenone

CAS RN

742085-16-1
Record name (4-Chlorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70582969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Acetonitrile (55 ml) was added to [4-(bromomethyl)phenyl](4-chlorophenyl)methanone (6.71 g, 21.7 mmol), potassium carbonate (5.99 g, 43.3 mmol) and pyrrolidine (3.62 ml, 43.3 mmol), and the mixture was stirred at 80° C. for 16 hrs. The solvent was concentrated, and diethyl ether was added to the residue. The mixture was extracted with 1N hydrochloric acid. The extract was basified with potassium carbonate, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, and the solvent was evaporated under reduced pressure. The obtained residue was purified by alumina column chromatography (developing solvent; ethyl acetate) to give the title compound (4.79 g).
Quantity
6.71 g
Type
reactant
Reaction Step One
Quantity
5.99 g
Type
reactant
Reaction Step One
Quantity
3.62 mL
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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